molecular formula C12H10N4O B14067898 N-[3-(2,2-dicyanoethenylamino)phenyl]acetamide CAS No. 851276-51-2

N-[3-(2,2-dicyanoethenylamino)phenyl]acetamide

Cat. No.: B14067898
CAS No.: 851276-51-2
M. Wt: 226.23 g/mol
InChI Key: LSIYJKIYHCRQIE-UHFFFAOYSA-N
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Description

N-[3-(2,2-dicyanoethenylamino)phenyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenyl ring substituted with an acetamide group and a dicyanoethenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,2-dicyanoethenylamino)phenyl]acetamide typically involves the reaction of 3-aminophenylacetamide with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the dicyanoethenylamino group. The reaction is typically conducted in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,2-dicyanoethenylamino)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the dicyanoethenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group or the dicyanoethenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or cyano derivatives.

Scientific Research Applications

N-[3-(2,2-dicyanoethenylamino)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[3-(2,2-dicyanoethenylamino)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(tert-butylamino)phenyl)acetamide
  • N-(3-((2,3-dimethylbutan-2-yl)amino)phenyl)acetamide
  • N-(2-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide

Uniqueness

N-[3-(2,2-dicyanoethenylamino)phenyl]acetamide is unique due to the presence of the dicyanoethenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

851276-51-2

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

N-[3-(2,2-dicyanoethenylamino)phenyl]acetamide

InChI

InChI=1S/C12H10N4O/c1-9(17)16-12-4-2-3-11(5-12)15-8-10(6-13)7-14/h2-5,8,15H,1H3,(H,16,17)

InChI Key

LSIYJKIYHCRQIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)NC=C(C#N)C#N

solubility

11.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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